1-(3,6-Dibromopyrazin-2-YL)ethanone
Overview
Description
1-(3,6-Dibromopyrazin-2-yl)ethanone is a chemical compound with the molecular formula C6H4Br2N2O and a molecular weight of 279.92 g/mol. This compound is characterized by the presence of a pyrazine ring substituted with bromine atoms at the 3 and 6 positions and an ethanone group at the 2 position. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,6-Dibromopyrazin-2-yl)ethanone can be synthesized through several synthetic routes. One common method involves the bromination of pyrazin-2-ylmethanone using bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,6-Dibromopyrazin-2-yl)ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of bromine atoms with other functional groups, such as hydroxyl or amino groups. Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used for these reactions.
Major Products Formed:
Oxidation Products: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.
Reduction Products: Reduction reactions typically produce amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of hydroxylated or aminated derivatives of the compound.
Scientific Research Applications
1-(3,6-Dibromopyrazin-2-yl)ethanone is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it is employed in the study of enzyme inhibitors and receptor ligands. In medicine, it is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. In industry, it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3,6-dibromopyrazin-2-yl)ethanone exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved vary depending on the biological system being studied. For example, in cancer research, the compound may target specific signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
1-(3,6-Dibromopyrazin-2-yl)ethanone is compared with other similar compounds to highlight its uniqueness. Some similar compounds include 1-(3,5-dibromopyrazin-2-yl)ethanone and 1-(3,6-dibromopyridin-2-yl)ethanone. These compounds share structural similarities but differ in their substitution patterns and reactivity. The unique properties of this compound make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-(3,6-dibromopyrazin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O/c1-3(11)5-6(8)9-2-4(7)10-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNSOUULQBWFBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CN=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284865 | |
Record name | Ethanone, 1-(3,6-dibromo-2-pyrazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447607-04-6 | |
Record name | Ethanone, 1-(3,6-dibromo-2-pyrazinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1447607-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(3,6-dibromo-2-pyrazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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